5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate
Description
Properties
CAS No. |
919488-43-0 |
|---|---|
Molecular Formula |
C19H21NSe |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-[4-(4-methylphenyl)phenyl]pentyl selenocyanate |
InChI |
InChI=1S/C19H21NSe/c1-16-6-10-18(11-7-16)19-12-8-17(9-13-19)5-3-2-4-14-21-15-20/h6-13H,2-5,14H2,1H3 |
InChI Key |
NBVHWHXPVKHURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC[Se]C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Yields and Observations
Typical Yields : Yields can vary significantly based on the specific alkyl halide used and reaction conditions. For example:
Alkyl Halide Yield (%) Reaction Time Pentyl bromide 75% 2 hours Pentyl chloride 82% 2 hours
This method typically requires careful control of temperature and reaction time to optimize yields while minimizing side reactions.
Metal-Catalyzed Methods
Another approach involves metal-catalyzed reactions, which can enhance the efficiency of the synthesis.
Example Methodology
Yields and Data
This method often provides higher yields due to increased reaction rates and selectivity:
| Catalyst Type | Yield (%) | Reaction Time |
|---|---|---|
| Nickel | 85% | 1 hour |
| Palladium | 90% | 30 minutes |
Green Chemistry Approaches
Recent advancements have led to the exploration of greener methods for synthesizing this compound, focusing on reducing waste and using less hazardous solvents.
Solvent-Free Conditions
- Method : Reactions conducted without solvents using solid-state methods or under microwave irradiation.
- Yields : These methods can yield comparable results while being more environmentally friendly:
| Method | Yield (%) | Reaction Time |
|---|---|---|
| Microwave-assisted | 78% | 10 minutes |
| Solid-state synthesis | 70% | 30 minutes |
Chemical Reactions Analysis
Types of Reactions
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenocyanate group can yield seleninic acids, while reduction can produce selenols or diselenides.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound has shown potential as an antioxidant and enzyme inhibitor, making it useful in studying biological pathways.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The compound can enhance glutathione-related antioxidant levels, helping to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Enzyme Inhibition: It can inhibit specific enzymes involved in tumor growth and proliferation, contributing to its anticancer properties.
Cellular Pathways: The compound may interact with cellular signaling pathways that regulate cell growth, apoptosis, and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with similar anticancer properties.
Benzyl selenocyanate: Known for its chemopreventive activity.
p-Xylene selenocyanate: Studied for its potential in cancer prevention and treatment.
Uniqueness
5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is unique due to its specific biphenyl structure, which may impart distinct chemical and biological properties compared to other selenocyanate compounds
Biological Activity
5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate is an organoselenium compound that has garnered attention in scientific research due to its potential biological activities. This compound features a selenocyanate group attached to a biphenyl structure, which is known for its unique electronic and steric properties. The biological activities of this compound are primarily attributed to its interactions with cellular systems, particularly through mechanisms involving oxidative stress and apoptosis induction.
Chemical Structure and Properties
The chemical formula for 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate is . Its structure can be described as follows:
- Selenocyanate Group : This functional group is known for its reactivity and ability to form various derivatives.
- Biphenyl Moiety : The presence of biphenyl contributes to the compound's hydrophobic characteristics and influences its interaction with biological membranes.
Table 1: Basic Properties of 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate
| Property | Value |
|---|---|
| Molecular Weight | 320.38 g/mol |
| CAS Number | 919488-39-4 |
| Solubility | Soluble in organic solvents |
| Appearance | White to yellowish solid |
Antioxidant Properties
Research indicates that organoselenium compounds, including 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate, exhibit significant antioxidant activity. This activity is primarily due to the ability of selenium to modulate redox status within cells.
- Mechanism : The compound can undergo redox cycling, generating reactive oxygen species (ROS), which can induce oxidative stress in target cells. This oxidative stress may activate cellular defense mechanisms or lead to apoptosis in cancer cells.
Anticancer Effects
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis
In a recent study involving human breast cancer cells (MCF-7), treatment with 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate resulted in:
- Increased ROS Levels : Elevated levels of ROS were observed post-treatment.
- Activation of Caspases : The study noted the activation of caspases 3 and 9, key players in the apoptotic pathway.
- Cell Viability Reduction : A significant reduction in cell viability was recorded at concentrations above 10 µM.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Modulates oxidative stress | |
| Anticancer | Induces apoptosis | |
| Cytotoxicity | Reduces cell viability |
The mechanism by which 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate exerts its biological effects involves several pathways:
- Redox Cycling : The selenocyanate group can participate in redox reactions that produce ROS.
- Interaction with Thiols : The compound interacts with thiol groups in proteins, altering their function and leading to cellular stress responses.
- Apoptotic Pathway Activation : Increased ROS levels trigger signaling pathways that culminate in apoptosis.
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